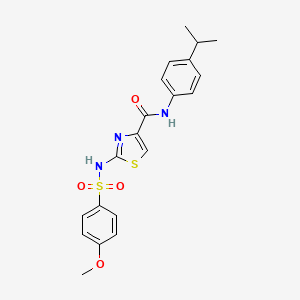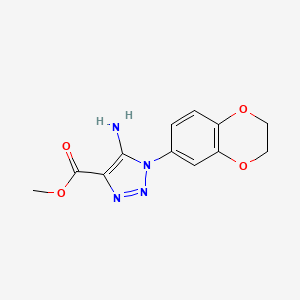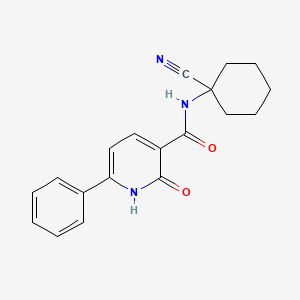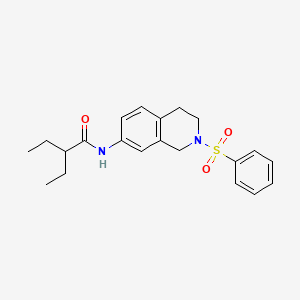![molecular formula C17H19FN2O4 B3020411 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097922-27-3](/img/structure/B3020411.png)
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives, which are analogs of the high-affinity nicotinic acetylcholine receptor ligand A-85380, has been reported in several studies. These compounds are synthesized through nucleophilic aromatic substitution reactions. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a two-step procedure starting from a nitro precursor, followed by a Kryptofix 222-assisted 18F nucleophilic substitution and subsequent acidic deprotection to yield the final product . Similarly, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]2) is synthesized using a Kryptofix 222 assisted nucleophilic [18F]fluorination of an iodo precursor, followed by acidic deprotection . These methods provide moderate to high radiochemical yields and specific radioactivities, indicating their potential for practical applications .
Molecular Structure Analysis
The molecular structure of these fluorinated pyridine derivatives is characterized by the presence of a fluorine atom and an azetidinylmethoxy group attached to the pyridine ring. The fluorine atom is introduced through nucleophilic substitution, which is a key step in achieving the desired high-affinity binding to nicotinic acetylcholine receptors. The azetidinylmethoxy group is crucial for the ligand's interaction with the receptor, and the stereochemistry of the azetidinyl group (2(S)) is important for the binding affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, which are facilitated by the use of Kryptofix 222 and microwave activation or conventional heating. These reactions are sensitive to the reaction conditions, such as temperature and solvent, which are optimized to achieve the best yield and purity of the final product. The deprotection step is typically carried out under acidic conditions to remove protecting groups without affecting the integrity of the fluorinated pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these fluorinated pyridine derivatives are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The specific radioactivity of these compounds is high, making them suitable for in vitro and in vivo studies. The binding affinity is characterized by low nanomolar to picomolar Kd values, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. The introduction of the fluorine atom not only aids in the binding affinity but also enables the radiolabeling of the compounds with fluorine-18, a positron-emitting isotope .
Propriétés
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQSFYLTBRZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)



![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)


![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)


![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)